molecular formula C15H13NO3 B7949355 4-Methoxy-4'-nitrostilben

4-Methoxy-4'-nitrostilben

Cat. No. B7949355
M. Wt: 255.27 g/mol
InChI Key: PDFBJCRLHMEJQP-UHFFFAOYSA-N
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Description

4-Methoxy-4'-nitrostilben is a useful research compound. Its molecular formula is C15H13NO3 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chirped Molecular Vibration in Solution : 4-Methoxy-4'-nitrostilbene has been studied for its wave packet dynamics in solution using femtosecond pump-probe spectroscopy. The transient changes in absorbance exhibit oscillations, indicating vibrational motions on the ground-state potential surface. This property has been analyzed in different solvents, providing insights into hydrogen bonding and charge-transfer state stabilization (Colonna et al., 2007).

  • Photo-Isomerization in Stilbene Derivative in Solution : The photoisomerization reaction of 4-Methoxy-4'-nitrostilbene in condensed phase has been a subject of study, highlighting its oscillations in absorption intensity that reflect chirped vibrational motions on the potential surface (Kobayashi et al., 2006).

  • Second-Harmonic Generation in Crystals : A study on 3-Methyl-4-methoxy-4'-nitrostilbene (MMONS), a derivative of 4-Methoxy-4'-nitrostilbene, reported its high efficiency in generating second-harmonic radiation, with the crystal structure playing a crucial role in this nonlinear optical property (Tam et al., 1989).

  • Electro-Optic and Second-Harmonic Generation in Thin Films : Research has been conducted on the growth of single-crystal thin films of MMONS and their properties. These studies include polarization-dependent UV-visible absorption, second-harmonic generation, and electro-optic measurements, indicating potential applications in frequency conversion and electro-optic modulation (Tan et al., 2000).

  • Photoinduced Electron Transfer : Another aspect of 4-Methoxy-4'-nitrostilbene's research includes its involvement in photoinduced electron transfer processes. Studies on the anion radical of the trans isomers of nitrostilbenes, generated by triplet quenching in polar solvents, explore the competing processes of electron transfer and photoisomerization (Görner & Schulte‐Frohlinde, 1986).

  • Synthesis and Characterization of Organic Nonlinear Optical Crystals : Research on the synthesis of 4-Methoxy 4-nitrostilbene (MONS) and its characterization for nonlinear optical applications has been significant. Studies include methods for crystal growth, X-ray diffraction analysis, and the evaluation of its nonlinear optical properties (Dinakaran et al., 2012).

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethenyl]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-19-15-10-6-13(7-11-15)3-2-12-4-8-14(9-5-12)16(17)18/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFBJCRLHMEJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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